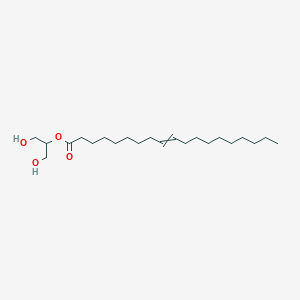
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester is an organic compound with the molecular formula C8H13NO3. This compound belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-cyano-5-oxo-, ethyl ester typically involves the esterification of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-cyano-5-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of hexanoic acid and ethanol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Hexanoic acid, 2-cyano-5-oxo-, ethyl ester can be compared with other similar esters such as:
Ethyl 5-oxohexanoate: Similar structure but lacks the cyano group.
Ethyl 2-oxohexanoate: Similar structure but with a different functional group.
Ethyl acetate: A simpler ester with different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other esters.
Propiedades
Número CAS |
136634-45-2 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
ethyl 2-cyano-5-oxohexanoate |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)8(6-10)5-4-7(2)11/h8H,3-5H2,1-2H3 |
Clave InChI |
ZZYYNRFVXZVLOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)





![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)



![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)


